2-Piperidin-1-ylethyl 2-bromobenzoate
Overview
Description
2-Piperidin-1-ylethyl 2-bromobenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-ylethyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Reduction: Formation of 2-Piperidin-1-ylethyl 2-bromobenzyl alcohol.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
2-Piperidin-1-ylethyl 2-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-ylethyl 2-bromobenzoate involves its interaction with specific molecular targets in biological systems. The piperidine moiety can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The compound may also participate in cellular signaling pathways, influencing cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-1-ylethyl benzoate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-Piperidin-1-ylethyl 4-bromobenzoate: Similar structure with the bromine atom at a different position, affecting its chemical properties and biological activity.
2-Piperidin-1-ylethyl 2-chlorobenzoate:
Uniqueness
2-Piperidin-1-ylethyl 2-bromobenzoate is unique due to the presence of the bromine atom at the 2-position of the benzoate ring, which imparts specific reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 2-bromobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2.ClH/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZBUOMECAXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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